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Compound of Interest

Compound Name: Carbamic azide, cyclohexyl-

Cat. No.: B15468453

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl carbamic azide (C7H12N40) is an organic compound of interest in synthetic
chemistry and potentially in drug development due to the presence of the versatile azide
functional group.[1][2] A thorough understanding of its structural and electronic properties is
paramount for its effective utilization. This technical guide provides a comprehensive overview
of the spectroscopic techniques used to characterize cyclohexyl carbamic azide, including
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass
Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document details
predicted spectral data, standardized experimental protocols, and visual workflows to facilitate
its identification and application in research settings.

Chemical Structure and Properties

e IUPAC Name: N-cyclohexylcarbamoyl azide[1]

Molecular Formula: C7H12N4O[1]

Molecular Weight: 168.20 g/mol

CAS Registry Number: 54614-94-7[1]

Structure:
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o A cyclohexyl ring attached to a carbamic azide functional group.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for the spectroscopic
characterization of cyclohexyl carbamic azide based on the analysis of its constituent functional
groups.

'H NMR Spectroscopy Data

Solvent: CDCIs Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)
~45-5.0 Broad Singlet 1H N-H

) CH-N (methine proton
~3.2-3.6 Multiplet 1H )

on cyclohexyl ring)

] Cyclohexyl -CH2-

~1.0-2.0 Multiplet 10H

protons

Note: The chemical shift of the N-H proton can be highly variable and may be exchangeable
with D20.

3C NMR Spectroscopy Data

Solvent: CDCIs Reference: CDCls at 77.16 ppm

Chemical Shift (6, ppm) Assignment

~155- 160 C=0 (carbonyl carbon)

~50-55 CH-N (methine carbon on cyclohexyl ring)
~30-35 Cyclohexyl CHz

~24-26 Cyclohexyl CHz
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Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

~ 3300 Medium, Sharp N-H Stretch
~2130-2170 Strong, Sharp N3 Asymmetric Stretch
~ 1680 - 1720 Strong, Sharp C=0 Stretch (Amide I)
~ 1520 - 1560 Medium N-H Bend (Amide II)

~ 1250 Medium C-N Stretch

Mass Spectrometry Data

lonization Mode: Electron lonization (EI)

miz Possible Fragment

168 [M]* (Molecular lon)

126 [M - N2J*

98 [M - N3 - COJ*

83 [CeH11]* (Cyclohexyl cation)
55 [CaH7]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Methodology:

e Sample Preparation: Dissolve 5-10 mg of cyclohexyl carbamic azide in approximately 0.7 mL
of deuterated chloroform (CDCIs).
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e Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum to obtain singlets for each unique carbon.

o A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio,
especially for the quaternary carbonyl carbon.[3]

Data Acquisition

Sample Preparation ’—> cquire 13C spectrui

Dissolve 5-10 mg of sample Transfer to lace in NMR
in 0.7 mLCDCI3 s v

Data Processing Spectral Analysls
Phasing and )—» Referencin g to TMS A g signa |
aseline Correction (orsnlvem peak Integration (1H) Peak Picking
A

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.
Methodology:

e Sample Preparation:
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o Thin Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g.,
methylene chloride or acetone), apply a drop to a salt plate (KBr or NaCl), and allow the
solvent to evaporate.[4]

o KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.[5]

e Instrumentation: Use a standard FT-IR spectrometer.

o Data Acquisition:
o Collect a background spectrum of the empty sample holder or clean ATR crystal.
o Collect the sample spectrum over the range of 4000-400 cm~—1.

o The final spectrum is reported in terms of transmittance or absorbance versus
wavenumber.

Sample Preparation

Data Acquisition

Choose method:
- Thin Film Collect Collect
- KBr Pellet background spectrum sample spectrum
-ATR

Data Processing

Background
subtraction

Spectral Analysis

Identify characteristic
absorption bands

Ionization

Electron lonization (El)
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(e.g., GC-MS)

Mass Analysis

Separate ions
by m/z

Detection Spectral Analysis

. Analyze molecular ion
Detect ion abundance A
and fragmentation pattern
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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